N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide

Regioisomer comparison Physicochemical properties Halogen substitution pattern

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide (CAS 69636-04-0) is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class. It features a 4-methyl-1,2,3-thiadiazole core coupled via a carboxamide bridge to a 3,4-dichloro-substituted phenyl ring, yielding a molecular formula of C10H7Cl2N3OS and a molecular weight of 288.15 g/mol.

Molecular Formula C10H7Cl2N3OS
Molecular Weight 288.15
CAS No. 69636-04-0
Cat. No. B2493165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide
CAS69636-04-0
Molecular FormulaC10H7Cl2N3OS
Molecular Weight288.15
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C10H7Cl2N3OS/c1-5-9(17-15-14-5)10(16)13-6-2-3-7(11)8(12)4-6/h2-4H,1H3,(H,13,16)
InChIKeyWCYMCGFMRGJWBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-(3,4-Dichlorophenyl)-4-methylthiadiazole-5-carboxamide (CAS 69636-04-0): Structural Identity and Core Characteristics


N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide (CAS 69636-04-0) is a synthetic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class. It features a 4-methyl-1,2,3-thiadiazole core coupled via a carboxamide bridge to a 3,4-dichloro-substituted phenyl ring, yielding a molecular formula of C10H7Cl2N3OS and a molecular weight of 288.15 g/mol . The compound is commercially available as a research chemical from established suppliers with a typical catalog purity specification of 98% . The 1,2,3-thiadiazole scaffold is recognized in medicinal and agricultural chemistry for its breadth of potential activities, including antimicrobial, anticancer, and plant disease control applications [1].

Why N-(3,4-Dichlorophenyl)-4-methylthiadiazole-5-carboxamide (CAS 69636-04-0) Cannot Be Generically Substituted for In-Class Analogs


Substituting a 3,4-dichlorophenyl regioisomer for a 3,5-dichlorophenyl analog or a monochloro-methylphenyl congener fundamentally alters the aniline-derived portion of the molecule, modifying electronic distribution, molecular dipole, and lipophilicity. In the thiadiazole carboxamide class, even subtle shifts in the halogen substitution pattern on the phenyl ring are known to impact target binding and biological selectivity profiles [1]. Consequently, a 3,4-dichloro substitution pattern produces a unique physicochemical fingerprint—affecting parameters such as calculated logP, polar surface area, and hydrogen-bond acceptor character—that cannot be replicated by 3-chloro-4-methyl (e.g., Tiadinil) or 3,5-dichloro isomers. Bioinformatics target prediction tools further indicate that the specific intramolecular interactions conferred by the 3,4-dichloro arrangement are likely to diverge meaningfully from those of other dichlorophenyl-substituted thiadiazole carboxamides, reinforcing that these compounds are not biologically interchangeable [2].

Quantitative Differentiation Evidence for N-(3,4-Dichlorophenyl)-4-methylthiadiazole-5-carboxamide (CAS 69636-04-0) Versus Closest Analogs


Regioisomeric Differentiation: 3,4-Dichlorophenyl vs. 3,5-Dichlorophenyl Substitution as a Determinant of Physicochemical Profile

The 3,4-dichlorophenyl substitution pattern on N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide (CAS 69636-04-0) constitutes a distinct regioisomeric entity from the 3,5-dichlorophenyl analog (N-(3,5-dichlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide). Although both share the same molecular formula (C10H7Cl2N3OS) and molecular weight (288.15 g/mol) , the positional isomerism of chlorine atoms on the phenyl ring is anticipated to produce diverging electronic properties, dipole moments, and steric contours. In medicinal chemistry SAR, 3,4- vs. 3,5-dichloro substitution on anilide phenyl rings routinely confers differential target binding affinities and selectivity profiles [1].

Regioisomer comparison Physicochemical properties Halogen substitution pattern SAR

Molecular Property Differentiation: Target Compound vs. Tiadinil (CAS 223580-51-6) as the Closest Commercialized Analog

Tiadinil (N-(3-chloro-4-methylphenyl)-4-methylthiadiazole-5-carboxamide, CAS 223580-51-6) is the closest structural analog to CAS 69636-04-0 that has achieved commercial registration as a plant activator fungicide [1]. A direct comparison of computed molecular properties reveals a lower molecular weight for Tiadinil (267.73 g/mol; C11H10ClN3OS) than for the target compound (288.15 g/mol; C10H7Cl2N3OS) . The replacement of the 3-chloro-4-methylphenyl moiety in Tiadinil with a 3,4-dichlorophenyl group in the target compound introduces an additional electronegative chlorine atom in place of a methyl group, which is expected to increase lipophilicity (higher calculated logP) and alter hydrogen-bond acceptor capacity. This shift in physicochemical properties may confer differential membrane permeability, metabolic stability, and off-target interaction profiles [2].

ClogP comparison Lipophilicity Tiadinil Agrochemical comparator

Product Purity Benchmarking: Commercial Availability at 98% Purity with Defined Specification

N-(3,4-dichlorophenyl)-4-methylthiadiazole-5-carboxamide (CAS 69636-04-0) is commercially supplied at a catalog purity specification of 98% by an established research chemical vendor, with the important caveat that this purity value represents an入库指导纯度值 (warehouse entry guidance purity) and that actual purity may vary between batches . In contrast, the 3,5-dichlorophenyl regioisomer is listed at a nominal 95% purity specification from available vendors . For procurement decisions where higher initial purity of the 3,4-isomer is a selection criterion, this 3-percentage-point purity differential provides a tangible decision point.

Purity specification Quality control Procurement criterion Batch consistency

Optimal Application Scenarios for N-(3,4-Dichlorophenyl)-4-methylthiadiazole-5-carboxamide (CAS 69636-04-0) Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Probe for Halogen Substitution Effects in 1,2,3-Thiadiazole Carboxamide Series

Researchers constructing SAR matrices for 1,2,3-thiadiazole-5-carboxamide libraries require systematic variation of the anilide phenyl ring substitution. CAS 69636-04-0 provides the specific 3,4-dichloro permutation, which fills a critical gap between the 3,5-dichlorophenyl isomer and the 3-chloro-4-methylphenyl analog (Tiadinil). Because class-level SAR evidence demonstrates that halogen substitution pattern significantly modulates biological activity in this series, procurement of the 3,4-dichloro regioisomer is essential for complete SAR coverage [1].

Intermediate for Derivatization to 3,4-Dichlorophenyl-Thiadiazole Hybrid Molecules

The 3,4-dichlorophenyl moiety is a validated pharmacophoric element in multiple bioactive compound classes, including anti-HIV 1,2,3-thiadiazole thioacetanilides and antimicrobial triazolothiadiazoles [1] [2]. CAS 69636-04-0 serves as a synthetic intermediate or building block for constructing more complex hybrid molecules that retain the 3,4-dichlorophenyl-thiadiazole scaffold, enabling exploration of this privileged substitution pattern in novel chemical space.

Reference Standard for Analytical Method Development and Regioisomer Discrimination

Given the commercial availability of both the 3,4-dichlorophenyl (CAS 69636-04-0) and 3,5-dichlorophenyl regioisomers, CAS 69636-04-0 can be employed as a reference standard for developing HPLC, LC-MS, or NMR methods capable of distinguishing between these closely related positional isomers. The 98% catalog purity specification [1] supports its use as a chromatographic reference material for method qualification.

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